![molecular formula C21H31NO2S2 B14740370 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid CAS No. 3381-15-5](/img/structure/B14740370.png)
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is a chemical compound that features a benzothiazole ring attached to a tetradecanoic acid chain via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid typically involves the reaction of 2-mercaptobenzothiazole with tetradecanoic acid or its derivatives. One common method is the condensation reaction between 2-mercaptobenzothiazole and tetradecanoic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]acetic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]butanoic acid
Uniqueness
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts specific physical and chemical properties. This long chain can influence the compound’s solubility, stability, and interactions with biological membranes, making it distinct from other benzothiazole derivatives with shorter chains.
Eigenschaften
CAS-Nummer |
3381-15-5 |
|---|---|
Molekularformel |
C21H31NO2S2 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-16-19(20(23)24)26-21-22-17-14-12-13-15-18(17)25-21/h12-15,19H,2-11,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
GZHZKSMBGDYARE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)O)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)

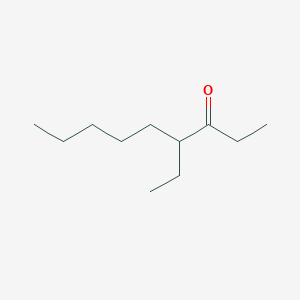

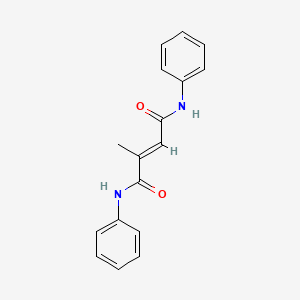
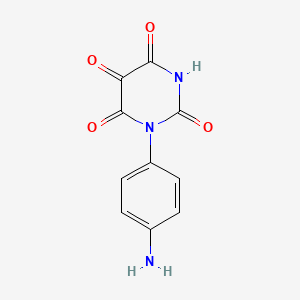
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

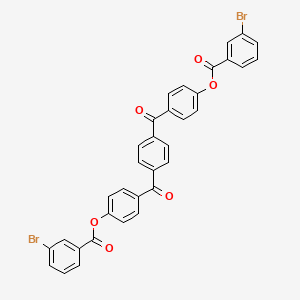
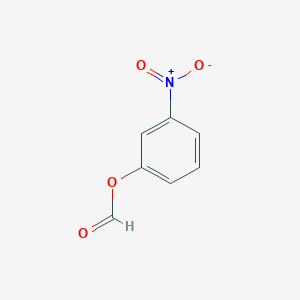

![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
